N-Acetyl Zonisamide
N-Acetyl Zonisamide
N-Acetyl zonisamide belongs to the class of organic compounds known as benzisoxazoles. These are aromatic compounds containing a benzene ring fused to an isoxazole ring. Isoxazole is five-membered ring with three carbon atoms, and an oxygen atom next to a nitrogen atom. N-Acetyl zonisamide is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Acetyl zonisamide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-acetyl zonisamide is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
68936-43-6
VCID:
VC20822437
InChI:
InChI=1S/C10H10N2O4S/c1-7(13)12-17(14,15)6-9-8-4-2-3-5-10(8)16-11-9/h2-5H,6H2,1H3,(H,12,13)
SMILES:
CC(=O)NS(=O)(=O)CC1=NOC2=CC=CC=C21
Molecular Formula:
C10H10N2O4S
Molecular Weight:
254.26 g/mol
N-Acetyl Zonisamide
CAS No.: 68936-43-6
Cat. No.: VC20822437
Molecular Formula: C10H10N2O4S
Molecular Weight: 254.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-Acetyl zonisamide belongs to the class of organic compounds known as benzisoxazoles. These are aromatic compounds containing a benzene ring fused to an isoxazole ring. Isoxazole is five-membered ring with three carbon atoms, and an oxygen atom next to a nitrogen atom. N-Acetyl zonisamide is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Acetyl zonisamide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-acetyl zonisamide is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 68936-43-6 |
| Molecular Formula | C10H10N2O4S |
| Molecular Weight | 254.26 g/mol |
| IUPAC Name | N-(1,2-benzoxazol-3-ylmethylsulfonyl)acetamide |
| Standard InChI | InChI=1S/C10H10N2O4S/c1-7(13)12-17(14,15)6-9-8-4-2-3-5-10(8)16-11-9/h2-5H,6H2,1H3,(H,12,13) |
| Standard InChI Key | HXFUTAFSEXINIW-UHFFFAOYSA-N |
| SMILES | CC(=O)NS(=O)(=O)CC1=NOC2=CC=CC=C21 |
| Canonical SMILES | CC(=O)NS(=O)(=O)CC1=NOC2=CC=CC=C21 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator